
Losartan-d4 Carboxylic Acid
Übersicht
Beschreibung
Vorbereitungsmethoden
Die Synthese von E-3174 D4 beinhaltet die Einarbeitung von Deuteriumatomen in das Losartan-Molekül. Dies kann durch verschiedene Synthesewege erreicht werden, einschließlich der Verwendung deuterierter Reagenzien und Lösungsmittel. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von Katalysatoren und spezifischen Temperatur- und Druckeinstellungen, um die erfolgreiche Einarbeitung von Deuteriumatomen zu gewährleisten .
Industrielle Produktionsmethoden für E-3174 D4 ähneln denen, die für die Synthese von Losartan verwendet werden, mit zusätzlichen Schritten zur Einführung von Deuterium. Diese Verfahren umfassen häufig mehrstufige Syntheseprozesse, einschließlich der Herstellung von Zwischenverbindungen, der Reinigung und der abschließenden Deuterierungsschritte .
Analyse Chemischer Reaktionen
E-3174 D4 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Metaboliten zu bilden, einschließlich Carbonsäurederivate.
Reduktion: Reduktionsreaktionen können E-3174 D4 in verschiedene reduzierte Formen umwandeln, die unterschiedliche pharmakologische Eigenschaften haben können.
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .
Wissenschaftliche Forschungsanwendungen
Pharmacological Research
Mechanism of Action:
Losartan-d4 Carboxylic Acid functions primarily as an antagonist of the angiotensin II receptor type 1 (AT1). It exhibits a high affinity for these receptors, which play a critical role in regulating blood pressure and fluid balance. Research has shown that losartan-d4 can effectively inhibit angiotensin II-induced responses, making it a valuable tool in studying hypertension and related cardiovascular diseases .
Table 1: Comparative Affinity of Losartan and Its Metabolites
Compound | AT1 Receptor Affinity (nM) |
---|---|
Losartan | 0.1 |
This compound | Comparable to Losartan |
EXP3174 (active metabolite) | Similar potency |
Clinical Applications
Hypertension Management:
this compound has been studied for its role in managing hypertension. As an active metabolite of losartan, it retains the pharmacological properties necessary for lowering blood pressure. Studies indicate that losartan can reduce systolic and diastolic blood pressure effectively in patients with essential hypertension .
Diabetic Nephropathy:
The compound is also investigated for its renoprotective effects in patients with diabetic nephropathy. It helps reduce proteinuria and slows the progression of kidney disease in diabetic patients, thereby improving renal outcomes .
Case Study:
In a study involving patients with type 2 diabetes and hypertension, treatment with losartan resulted in significant reductions in serum creatinine levels and proteinuria over a six-month period, highlighting its efficacy in renal protection .
Metabolic Studies
This compound serves as a valuable reference compound in metabolic studies aiming to understand the biotransformation pathways of losartan. Research indicates that losartan undergoes oxidative metabolism primarily via cytochrome P450 enzymes to form its carboxylic acid derivative (E-3174), which is pharmacologically active .
Table 2: Biotransformation Pathways of Losartan
Pathway | Enzyme Involved | Product |
---|---|---|
Oxidative Metabolism | CYP2C9, CYP3A4 | E-3174 (Carboxylic Acid) |
Conjugative Metabolism | UDP-glucuronosyltransferases | Glucuronides |
Research into Novel Therapeutic Uses
Recent studies have explored the potential off-label uses of this compound beyond hypertension and diabetic nephropathy. These include:
- Heart Failure: Investigations suggest that losartan may improve outcomes in heart failure patients, particularly those with preserved ejection fraction.
- Chronic Kidney Disease: The compound's ability to modulate the renin-angiotensin system positions it as a candidate for treating chronic kidney conditions .
Safety Profile and Toxicology
This compound has been assessed for safety in various studies. While generally well-tolerated, it is important to monitor for potential adverse effects such as hypotension and hyperkalemia, especially in vulnerable populations such as pregnant women or those with renal impairment .
Table 3: Known Adverse Effects Associated with Losartan-Derived Compounds
Adverse Effect | Frequency |
---|---|
Hypotension | Common |
Hyperkalemia | Moderate |
Allergic Reactions | Rare |
Wirkmechanismus
E-3174 D4 exerts its effects by blocking the angiotensin II receptor, which is involved in regulating blood pressure and fluid balance. By inhibiting this receptor, the compound reduces the vasoconstrictor and aldosterone-secreting effects of angiotensin II, leading to decreased blood pressure and improved cardiovascular function .
The molecular targets of E-3174 D4 include the angiotensin II type 1 receptor, which is found in various tissues, including the heart, kidneys, and blood vessels. The pathways involved in its mechanism of action include the renin-angiotensin-aldosterone system, which plays a crucial role in blood pressure regulation .
Vergleich Mit ähnlichen Verbindungen
E-3174 D4 ist durch seine Deuteriummarkierung einzigartig, die besondere Vorteile in pharmakokinetischen und metabolischen Studien bietet. Zu ähnlichen Verbindungen gehören:
Losartan: Die Stammverbindung, die ebenfalls ein Angiotensin-II-Rezeptor-Antagonist ist.
EXP3174: Ein weiterer Metabolit von Losartan, der ähnliche pharmakologische Eigenschaften besitzt, aber keine Deuteriummarkierung aufweist.
Im Vergleich zu diesen Verbindungen bietet E-3174 D4 eine verbesserte Stabilität und unterschiedliche Stoffwechselprofile, was es zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung macht .
Biologische Aktivität
Losartan-d4 Carboxylic Acid, a deuterated form of losartan, serves as an angiotensin II receptor antagonist and has garnered attention for its unique pharmacological properties and metabolic stability. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, and clinical implications.
Overview of this compound
This compound is chemically characterized as follows:
- Molecular Formula : CHDClNO
- Molecular Weight : 440.92 g/mol
- CAS Number : 1246820-62-1
This compound is a metabolite of losartan that exhibits enhanced stability against metabolic degradation compared to its non-deuterated counterpart, making it a subject of interest in pharmacological studies .
This compound functions primarily as a selective antagonist of the angiotensin II type 1 (AT1) receptor. The binding affinity of losartan to the AT1 receptor is approximately 0.1 nM, which allows it to effectively inhibit the actions of angiotensin II (Ang II), a potent vasoconstrictor involved in the regulation of blood pressure and fluid balance .
Key Mechanisms:
- Inhibition of Ang II : By blocking the AT1 receptors, losartan reduces vascular resistance and promotes vasodilation, leading to decreased blood pressure.
- Renal Effects : Losartan-d4 also influences renal function by modulating intrarenal Ang II levels, which plays a crucial role in sodium retention and glomerular filtration rate (GFR) regulation .
Pharmacokinetics
The pharmacokinetic profile of this compound reveals important insights into its bioavailability and metabolism. Studies indicate that this metabolite exhibits higher plasma concentrations than losartan itself, with a potency that is 10 to 40 times greater .
Comparative Pharmacokinetic Data:
Parameter | Losartan | This compound |
---|---|---|
Potency | Reference | 10-40 times more potent |
Plasma Concentration | Lower | Higher |
Metabolic Stability | Less stable | More stable |
Bioavailability | Moderate | Enhanced |
This enhanced stability is attributed to the incorporation of deuterium, which significantly affects the metabolic pathways involving cytochrome P450 enzymes .
Clinical Implications
This compound has been studied for its potential therapeutic applications beyond hypertension management. Notably, it has shown promise in treating diabetic nephropathy and other chronic renal diseases by mitigating the effects of Ang II on renal tissues .
Case Studies:
- Diabetic Nephropathy : Long-term administration of losartan has demonstrated a reduction in proteinuria and slowed progression to end-stage renal disease in patients with diabetes .
- Hypertension Management : Clinical trials indicate that losartan-d4 effectively lowers mean arterial pressure while elevating plasma renin activity, suggesting a compensatory mechanism that may enhance renal perfusion .
Eigenschaften
IUPAC Name |
2-butyl-5-chloro-3-[[2,3,5,6-tetradeuterio-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN6O2/c1-2-3-8-18-24-20(23)19(22(30)31)29(18)13-14-9-11-15(12-10-14)16-6-4-5-7-17(16)21-25-27-28-26-21/h4-7,9-12H,2-3,8,13H2,1H3,(H,30,31)(H,25,26,27,28)/i9D,10D,11D,12D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEUXAIYYDDCIRX-IRYCTXJYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CN2C(=NC(=C2C(=O)O)Cl)CCCC)[2H])[2H])C3=CC=CC=C3C4=NNN=N4)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50670090 | |
Record name | 2-Butyl-4-chloro-1-{[2'-(2H-tetrazol-5-yl)(2,3,5,6-~2~H_4_)[1,1'-biphenyl]-4-yl]methyl}-1H-imidazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50670090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246820-62-1 | |
Record name | 2-Butyl-4-chloro-1-{[2'-(2H-tetrazol-5-yl)(2,3,5,6-~2~H_4_)[1,1'-biphenyl]-4-yl]methyl}-1H-imidazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50670090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.